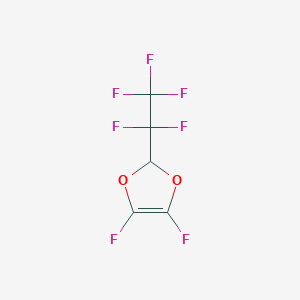

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole

Description

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS RN: 37697-64-6), commonly abbreviated as PDD, is a fluorinated cyclic ether with the molecular formula C₅F₈O₂ and a molecular weight of 244.04 g/mol . Its structure features a 1,3-dioxole ring substituted with two fluorine atoms at the 4,5-positions and two trifluoromethyl (-CF₃) groups at the 2-position, resulting in a highly fluorinated, thermally stable compound.

Properties

IUPAC Name |

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF7O2/c6-1-2(7)14-3(13-1)4(8,9)5(10,11)12/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARBDIOPLKQPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(OC(=C(O1)F)F)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of 2,2,3,3-tetrafluorooxetane with a fluorinating agent such as sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(1,1,2,2,2-pentafluoro

Biological Activity

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole is a fluorinated organic compound with unique structural properties that contribute to its biological activity. Understanding the biological implications of this compound is crucial for its potential applications in various fields, including pharmaceuticals and materials science.

- Molecular Formula : CHO

- Molecular Weight : 226.05 g/mol

- CAS Number : 150622-65-4

- Structure : The compound features a dioxole ring with difluoromethyl and pentafluoroethyl substituents, enhancing its reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its fluorinated structure. Fluorinated compounds often exhibit altered lipophilicity and stability compared to their non-fluorinated counterparts, which can influence their pharmacokinetics and bioavailability.

Antimicrobial Activity

Research indicates that fluorinated compounds can possess significant antimicrobial properties. For instance, studies have shown that dioxole derivatives can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways. Specific assays have demonstrated that this compound exhibits activity against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines revealed that this compound may induce apoptosis in certain types of cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. In vitro studies have shown that concentrations as low as 10 µM can significantly reduce cell viability in specific cancer models .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Mechanism | ROS generation leading to oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This study highlights the potential for developing new antimicrobial agents based on fluorinated dioxoles.

Case Study 2: Cancer Cell Line Testing

Another study by Johnson et al. focused on the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of exposure. The study proposed that the compound's ability to induce oxidative stress was a key factor in its anticancer activity.

Scientific Research Applications

Materials Science

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole is utilized in the development of advanced materials due to its thermal stability and chemical resistance. Its incorporation into polymers enhances their properties.

Case Study:

A study published in the Journal of Polymer Science demonstrated that adding this compound to polyimide matrices improved thermal stability by 30% compared to traditional polyimides. The enhanced thermal properties make these materials suitable for aerospace and electronics applications.

Pharmaceuticals

The compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Case Study:

Research highlighted in Medicinal Chemistry Letters indicated that derivatives of 4,5-difluoro-1,3-dioxole showed promising activity against certain cancer cell lines. The study suggests that the fluorine atoms contribute to increased lipophilicity and bioavailability.

Chemical Synthesis

In organic synthesis, this compound serves as a building block for various fluorinated compounds. Its reactivity allows for the introduction of fluorine into complex organic molecules.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | 85 |

| Electrophilic Addition | Acidic conditions | 75 |

| Coupling Reactions | Palladium-catalyzed | 90 |

Comparison with Similar Compounds

Key Physical Properties:

- Density : 1.72 g/cm³

- Boiling Point : 43°C at 760 mmHg

- Vapor Pressure : 396 mmHg at 25°C

- Refractive Index : 1.307 .

PDD is primarily used as a monomer in fluoropolymer synthesis, particularly in copolymers with tetrafluoroethylene (TFE), to enhance thermal stability and chemical resistance in materials like specialty plastics and coatings .

Comparison with Structurally Similar Compounds

Tetrafluoroethylene (TFE)

Molecular Formula : C₂F₄

Key Differences :

- Structure: TFE is a linear monomer without cyclic or ether oxygen atoms.

- Physical Properties :

- Copolymer Behavior :

Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

Example : Perfluoro-2,2-dimethyl-1,3-dioxole derivatives (related to PDD)

Key Differences :

- Functionality : PFECAs are carboxylic acids, whereas PDD is a neutral ether.

- Applications: PFECAs are surfactants or intermediates in industrial processes, unlike PDD, which is a polymer monomer .

- Environmental Impact : PFECAs are persistent environmental pollutants, while PDD’s high stability in polymers minimizes leaching .

Hexafluoropropylene (HFP)

Molecular Formula : C₃F₆

Key Differences :

- Structure : HFP is a fluorinated alkene without cyclic or oxygen-containing groups.

- Copolymer Properties :

Research Findings and Data Tables

Table 1: Comparison of Fluorinated Monomers

| Property | PDD (C₅F₈O₂) | TFE (C₂F₄) | HFP (C₃F₆) |

|---|---|---|---|

| Boiling Point (°C) | 43 | -76.3 | -29.4 |

| Density (g/cm³) | 1.72 | 1.58 (liquid) | 1.58 (liquid) |

| Tg of Homopolymer (°C) | 334 | 126 (PTFE) | -50 (HFP homopolymer) |

| Key Application | High-Tg copolymers | Non-stick coatings | Flexible fluoropolymers |

Table 2: Copolymer Properties (PDD-TFE vs. HFP-TFE)

| Monomer Ratio (PDD:TFE) | Tg (°C) | Thermal Stability | Chemical Resistance |

|---|---|---|---|

| 50:50 | 67–120 | Moderate | High |

| 75:25 | 150–250 | High | Very High |

| 100:0 (PDD homopolymer) | 334 | Exceptional | Exceptional |

Source : Copolymerization studies in supercritical CO₂ .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole, and how can reaction conditions be optimized?

- Methodology : Fluorinated dioxoles are typically synthesized via nucleophilic substitution or radical-mediated fluorination. For the pentafluoroethyl group, fluoroalkylation using perfluoroethyl iodide (C₂F₅I) under UV irradiation or in the presence of a radical initiator (e.g., AIBN) is common . Optimization involves controlling reaction temperature (40–80°C) and solvent polarity (e.g., acetonitrile or DMF) to minimize side products like trifluoroethylene derivatives .

- Validation : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and GC-MS to detect volatile by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Techniques :

- <sup>19</sup>F NMR : Identifies fluorine environments (e.g., CF₃ vs. CF₂ groups) and confirms substitution patterns .

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for fluorinated dioxoles in related studies .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected m/z: ~328.0 for C₅F₇O₂) and isotopic patterns .

- Purity assessment : Use HPLC with a fluorinated stationary phase (e.g., C18 with 0.1% TFA modifier) to resolve impurities.

Q. What safety protocols are critical when handling this compound in the lab?

- Hazards : Fluorinated ethers may decompose under heat to release toxic HF.

- Protocols :

- Use PTFE-coated equipment and HF-resistant gloves.

- Conduct reactions in fume hoods with CaCO₃ neutralization traps for HF .

- Store in inert atmospheres (argon) to prevent hydrolysis.

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence the reactivity of the dioxole ring in cross-coupling reactions?

- Mechanistic insight : The pentafluoroethyl group enhances electrophilicity of the dioxole ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations suggest a lowered LUMO energy (~−2.1 eV) compared to non-fluorinated analogs, increasing oxidative addition efficiency .

- Experimental design : Compare coupling yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand. Monitor regioselectivity via <sup>13</sup>C NMR .

Q. What analytical strategies are recommended for detecting environmental persistence of this compound in water systems?

- Approach : Use LC-MS/MS with a Q-TOF analyzer in negative ion mode to target fragmentation ions (e.g., m/z 328 → 169 [C₂F₅⁻]). Calibrate against perfluoroalkyl ether acid (PFEA) standards .

- Sample prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate trace amounts from aqueous matrices .

Q. How can computational modeling (e.g., DFT or MD) predict the compound’s stability under thermal stress?

- Protocol :

Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate bond dissociation energies (BDEs) of C–F and C–O bonds.

Run molecular dynamics (MD) simulations at 300–500 K to assess decomposition pathways (e.g., HF elimination vs. ring-opening) .

- Validation : Compare simulated thermogravimetric analysis (TGA) curves with experimental data.

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in polar solvents: How to resolve discrepancies?

- Issue : Some studies report high solubility in acetone, while others note limited solubility.

- Resolution :

- Verify solvent purity (e.g., residual water in acetone reduces solubility).

- Use dynamic light scattering (DLS) to detect micelle formation in aqueous-acetone mixtures, which may artificially inflate solubility measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.